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Compound of Interest

Compound Name: Iophendylate

Cat. No.: B1672084 Get Quote

This technical support center provides detailed information, frequently asked questions (FAQs),

and troubleshooting guides for researchers, scientists, and drug development professionals

investigating or encountering the long-term effects of retained iophendylate (formerly

marketed as Pantopaque® or Myodil®).

Frequently Asked Questions (FAQs)
Q1: What is Iophendylate and why is its retention a long-term concern?

A1: Iophendylate (also known as iofendylate) is an oil-based contrast medium that was widely

used for myelography and other radiological procedures from the 1940s until the late 1980s.[1]

[2][3] Its primary drawback is its extremely slow absorption rate by the body, clearing at an

estimated 0.5 to 3 ml per year.[1] Because complete aspiration after a procedure was often

impossible, the retained agent can persist in the subarachnoid space for decades, leading to

chronic inflammation and severe complications.[1] Iophendylate was officially discontinued in

1988 due to the risk of causing severe arachnoiditis.

Q2: What is the primary long-term complication associated with retained iophendylate?

A2: The most significant long-term complication is chronic adhesive arachnoiditis. This is a

progressive inflammatory condition where the arachnoid membrane, one of the protective

linings of the spinal cord, becomes inflamed. The inflammation can lead to the formation of scar

tissue and adhesions that cause spinal nerves to clump together, resulting in a range of

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672084?utm_src=pdf-interest
https://www.benchchem.com/product/b1672084?utm_src=pdf-body
https://www.benchchem.com/product/b1672084?utm_src=pdf-body
https://www.benchchem.com/product/b1672084?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9762809/
https://radiopaedia.org/articles/iofendylate
https://pubmed.ncbi.nlm.nih.gov/18312083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9762809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9762809/
https://www.benchchem.com/product/b1672084?utm_src=pdf-body
https://www.benchchem.com/product/b1672084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


debilitating neurological symptoms. Other reported, though less common, complications include

the formation of arachnoid cysts and syringomyelia (a fluid-filled cyst within the spinal cord).

Q3: How long after the initial myelography can symptoms of complications manifest?

A3: Complications from retained iophendylate can appear many years, and even decades,

after the initial exposure. Symptoms may develop as late as 40 years after the injection. Case

reports have documented symptomatic arachnoiditis, seizures, and other neurological issues

occurring anywhere from 10 to 40 years post-myelography. The presentation is often gradual

and progressive.

Q4: What are the clinical symptoms of iophendylate-induced arachnoiditis?

A4: While chronic retention can be asymptomatic, in 1-2% of individuals it causes significant

issues. Symptoms are often non-specific and can vary widely depending on the location and

severity of the inflammation. Common presentations include:

Chronic Pain: Severe, burning, and stinging pain in the lower back and limbs is a

predominant symptom.

Neurological Deficits: Progressive myelopathy, weakness in the lower limbs, numbness, and

tingling sensations.

Motor Disturbances: Muscle cramps, twitches, or spasms.

Autonomic Dysfunction: Bladder, bowel, and/or sexual dysfunction.

Cranial Nerve Issues: In cases where the contrast medium has migrated intracranially,

cranial nerve palsies, dizziness, vertigo, and hydrocephalus can occur.

Q5: What is the pathological process behind iophendylate-induced arachnoiditis?

A5: The retained iophendylate droplets act as a chronic irritant in the subarachnoid space.

Pathologically, this induces a fibrovascular proliferation of the leptomeninges (the arachnoid

and pia mater). The process is characterized by the formation of granulomas and infiltration by

inflammatory cells, including lymphocytes, plasma cells, and foreign-body giant cells, adjacent

to the encapsulated iophendylate. In severe cases, this inflammatory fibrosis can obliterate
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the subarachnoid space. The exact pathogenesis is not fully known but is thought to involve a

chemotoxic effect, a hyperosmolar effect, or an immunological reaction.

Troubleshooting Guides
Guide 1: Differentiating Retained Iophendylate on Imaging

Issue: An MRI of a research subject reveals intradural, extramedullary lesions with high

signal intensity on T1-weighted images and low signal intensity on T2-weighted images,

mimicking fat or hemorrhage. The subject has a history of a "spinal X-ray with dye" prior to

1990.

Troubleshooting Steps:

Confirm Patient History: Inquire specifically about a history of myelography. The procedure

was common from the 1940s to the 1980s.

Review Imaging Sequences: The signal characteristics of iophendylate are very similar to

fat. The key to differentiation is to perform a T1-weighted fat suppression imaging

sequence.

Analyze Fat Suppression Images: Unlike fat, retained iophendylate will remain

hyperintense on T1-weighted images even with fat suppression applied. This is a critical

diagnostic step to avoid misinterpreting the findings as lipoma, hemorrhage, melanoma, or

a ruptured dermoid cyst.

Consider Plain Radiography: If available, plain radiographs or CT scans of the spine can

be useful, as the iodine in iophendylate makes it radio-opaque.

Guide 2: Diagnostic Workflow for Suspected Iophendylate-Induced Neuropathy

Issue: A subject in a long-term study, who underwent a myelogram decades ago, presents

with new or progressively worsening neurological symptoms such as chronic back pain, limb

weakness, or sensory changes.

Recommended Workflow:
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Comprehensive History: Obtain a detailed history of the original myelography and the

progression of current symptoms.

Neurological Examination: Perform a thorough neurological exam to document motor,

sensory, and reflex deficits.

Multi-Modal Imaging:

MRI of the Spine: This is the primary imaging modality. The protocol must include T1-

weighted, T2-weighted, and T1-weighted fat suppression sequences of the relevant

spinal region.

CT Myelogram: In cases where MRI is contraindicated, a CT myelogram (using modern

water-soluble contrast) can help identify adhesions and blockage of cerebrospinal fluid

(CSF) flow.

Differential Diagnosis: Rule out other causes of the symptoms, such as spinal stenosis,

disc herniation, or spinal cord tumors. The imaging characteristics of iophendylate are

crucial for this differentiation.

Consultation: A consultation with a neuroradiologist and a neurosurgeon is recommended

to confirm the diagnosis and discuss management options.

Data Presentation
Table 1: Characteristics and Complications of Retained Iophendylate
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Parameter Value / Description Source(s)

Trade Names
Pantopaque® (USA), Myodil®

(UK)

Composition
Oil-based iodinated contrast

medium

Period of Use ~1944 to 1988

Absorption Rate 0.5 to 3 ml per year

Incidence of Symptomatic

Arachnoiditis

1-2% of individuals with

retained agent

Time to Symptom Onset
Can be delayed 10 to 40 years

post-procedure

Primary Complication Chronic Adhesive Arachnoiditis

Associated Pathologies
Arachnoid Cysts,

Syringomyelia

Experimental Protocols
Protocol 1: MRI Protocol for Identification of Retained Iophendylate

This protocol is designed to definitively identify retained iophendylate and differentiate it from

other pathologies with similar signal characteristics.

Objective: To confirm the presence of iophendylate in the spinal canal.

Methodology:

Patient Preparation: Standard MRI screening for contraindications. No special preparation

is required.

Scanner: 1.5T or 3T MRI scanner.

Coil: Phased-array spine coil.
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Imaging Sequences (Sagittal and Axial Planes):

T1-Weighted Spin-Echo (SE) or Turbo Spin-Echo (TSE): This sequence is essential as

iophendylate appears hyperintense (bright).

T2-Weighted TSE: On this sequence, iophendylate typically appears hypointense

(dark) or isointense.

T1-Weighted SE/TSE with Fat Suppression: This is the most critical sequence for

differential diagnosis. Chemical shift-selective (CHESS) or similar fat-suppression

techniques should be applied. Retained iophendylate will remain hyperintense, while

fatty tissue (e.g., a lipoma) will become hypointense.

(Optional) Gradient Echo (GRE) Sequence: May be useful to assess for susceptibility

artifacts associated with hemorrhage, another differential diagnosis.

Data Interpretation:

Positive for Iophendylate: Globules or collections that are hyperintense on T1,

hypointense on T2, and remain hyperintense on T1 with fat suppression.

Differential Diagnoses to Exclude:

Lipoma: Hyperintense on T1, signal loss on fat-suppressed T1.

Hemorrhage (Methemoglobin): Hyperintense on T1, variable on T2 depending on age.

Does not suppress with fat saturation. Clinical history is key.

Melanoma Metastasis: Can be T1 hyperintense but typically enhances with gadolinium

contrast (iophendylate does not).

Mandatory Visualizations
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Subject with Progressive Neurological Symptoms
+ History of Myelography (pre-1990s)

Detailed Clinical History &
Neurological Examination

MRI of Spine
(Primary Diagnostic Tool)

Required Sequences:
- T1-weighted
- T2-weighted

- T1-weighted with Fat Suppression

Analyze Imaging Results

Finding: T1 Hyperintense Lesion
DOES NOT Suppress with Fat Sat

 Fat Suppression Test 

Finding: T1 Hyperintense Lesion
DOES Suppress with Fat Sat

 Fat Suppression Test 

Finding: Other Signal Characteristics

Diagnosis: Retained Iophendylate
(High Probability) Diagnosis: Lipoma Investigate Other Pathologies

(e.g., Hemorrhage, Tumor, Disc Disease)

Consult Neuroradiology/Neurosurgery
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Retained Iophendylate Droplets
in Subarachnoid Space

Chronic Irritant
(Chemotoxic / Immunological Reaction)

Chronic Inflammation
(Leptomeningeal Fibrovascular Proliferation)

Infiltration of:
- Lymphocytes
- Plasma Cells
- Giant Cells

- Granuloma Formation

Adhesive Arachnoiditis
(Fibrosis and Scar Tissue)

Nerve Root Clumping &
Adherence to Dura Impeded CSF Flow

Clinical Manifestations:
- Chronic Pain

- Neurological Deficits
- Autonomic Dysfunction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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